molecular formula C9H9N3O4 B14825692 4-Cyclopropoxy-5-nitropicolinamide

4-Cyclopropoxy-5-nitropicolinamide

Cat. No.: B14825692
M. Wt: 223.19 g/mol
InChI Key: UWWDTHSZHOYLQE-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-5-nitropicolinamide is a chemical compound featuring a picolinamide core structure substituted with a cyclopropoxy group at the 4-position and a nitro group at the 5-position. Picolinamide and pyrimidine-4-carboxamide compounds are investigated for their potential therapeutic applications, including the treatment of type 2 diabetes, prediabetes, insulin resistance, metabolic syndrome, hypertension, dyslipidemia, and obesity . The picolinamide scaffold is a recognized structure in medicinal chemistry, often serving as a key pharmacophore in the development of bioactive molecules. For instance, research has explored its role as a core structure in negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5), a target for psychiatric and neurodegenerative disorders . The cyclopropoxy substituent introduces a constrained, three-membered ring system, a feature known to influence a compound's metabolic stability, conformation, and binding affinity to biological targets. The nitro group can serve as a versatile synthetic handle for further chemical transformations or contribute to the compound's electronic properties. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9N3O4

Molecular Weight

223.19 g/mol

IUPAC Name

4-cyclopropyloxy-5-nitropyridine-2-carboxamide

InChI

InChI=1S/C9H9N3O4/c10-9(13)6-3-8(16-5-1-2-5)7(4-11-6)12(14)15/h3-5H,1-2H2,(H2,10,13)

InChI Key

UWWDTHSZHOYLQE-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=NC=C2[N+](=O)[O-])C(=O)N

Origin of Product

United States

Synthetic Methodologies for 4 Cyclopropoxy 5 Nitropicolinamide and Its Analogues

Established Synthetic Routes to the Picolinamide (B142947) Core Structure

The picolinamide scaffold is a fundamental component of numerous biologically active molecules and serves as a crucial intermediate in the synthesis of more complex derivatives. The amide bond, a central feature of picolinamides, is present in approximately 25% of all pharmaceutical drugs, underscoring the importance of its synthesis. nih.gov

The most common method for forming the picolinamide core is through the reaction of picolinic acid or its derivatives with an appropriate amine. This amidation reaction can be facilitated by various coupling agents. One established method involves the reaction of picolinic acid with an amine in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and an additive such as 1-hydroxybenzotriazole (B26582) (HOBT) in a suitable solvent like toluene (B28343) at room temperature. researchgate.net

Alternatively, picolinic acid can be converted to a more reactive species, such as an acyl chloride, by treatment with a reagent like thionyl chloride (SOCl₂). youtube.com The resulting picolinoyl chloride can then react readily with an amine to form the desired picolinamide.

Another approach involves the use of microwave irradiation to promote the reaction between picolinic acid and an amine, sometimes in the presence of a catalyst like orthoboric acid. nih.gov This method can offer advantages in terms of reaction time and yield. nih.gov

The picolinamide moiety itself is a powerful directing group in organic synthesis, facilitating site-selective functionalization of otherwise unreactive C-H bonds. nih.gov This property is harnessed in more advanced synthetic strategies to build complex molecular architectures. nih.gov

Introduction of Cyclopropoxy Substituents via Advanced Alkylation and Etherification Strategies

The introduction of a cyclopropoxy group onto an aromatic ring, such as the pyridine (B92270) ring in picolinamide, requires specific etherification strategies. While the direct substitution of a leaving group by a cyclopropoxy anion is a plausible route, more advanced methods are often employed to achieve higher yields and better control.

One common strategy involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, typically a pyridine derivative bearing a good leaving group (e.g., a halogen or a nitro group) at the 4-position. The reaction is carried out with cyclopropanol (B106826) in the presence of a strong base. The choice of base and reaction conditions is critical to deprotonate the cyclopropanol and facilitate the substitution without promoting unwanted side reactions.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for etherification reactions and can be applied to the synthesis of cyclopropoxy-substituted aromatics. These methods offer a broad substrate scope and good functional group tolerance.

For instance, a palladium catalyst, in conjunction with a suitable phosphine (B1218219) ligand and a base, can couple a 4-halopicolinamide with cyclopropanol to form the desired 4-cyclopropoxy-picolinamide. The specific ligand and reaction conditions would need to be optimized for the particular substrate.

Regioselective Nitration Protocols for Picolinamide Systems

The introduction of a nitro group at a specific position on the picolinamide ring is a crucial step in the synthesis of 4-Cyclopropoxy-5-nitropicolinamide. The directing effects of the existing substituents on the pyridine ring, namely the picolinamide group and the cyclopropoxy group, play a significant role in determining the position of nitration.

Pyridine itself is deactivated towards electrophilic aromatic substitution, and the nitrogen atom is prone to protonation or oxidation under harsh acidic conditions. newworldencyclopedia.org However, the substituents on the ring can modulate its reactivity and direct incoming electrophiles. The picolinamide group is an electron-withdrawing group and a meta-director. The cyclopropoxy group, being an ether, is an ortho, para-director.

Given the positions of the existing substituents in a 4-cyclopropoxypicolinamide (B14822967) intermediate, the nitration is expected to occur at either the 3- or 5-position. The precise outcome will depend on the interplay of the electronic and steric effects of both the picolinamide and the cyclopropoxy groups.

Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are typically employed. However, the conditions must be carefully controlled to avoid over-nitration or side reactions. Milder nitrating agents, such as nitronium tetrafluoroborate (B81430) (NO₂BF₄), can also be used to achieve better regioselectivity and avoid harsh acidic conditions.

Chemo- and Regioselective Functionalization Techniques for this compound Scaffolds

The picolinamide moiety is a versatile directing group that enables the selective functionalization of C-H bonds, providing a powerful tool for the synthesis of complex derivatives. researchgate.netnih.gov This approach allows for the introduction of various functional groups at specific positions, which would be difficult to achieve through classical methods.

The nitrogen atom of the pyridine ring and the amide oxygen of the picolinamide group can chelate to a transition metal catalyst, bringing the catalyst into close proximity to a specific C-H bond. nih.gov This chelation assistance directs the functionalization to the ortho-position of the group to which the picolinamide is attached. nih.gov

This strategy has been successfully employed for various transformations, including:

Arylation: Introducing aryl groups to create biaryl structures. nih.gov

Alkylation: Forming new carbon-carbon bonds with alkyl groups. nih.gov

Halogenation: Introducing bromine or iodine atoms. researchgate.net

Alkoxylation: Forming ether linkages. researchgate.net

These C-H functionalization reactions are typically catalyzed by transition metals such as palladium, nickel, or cobalt and offer high regioselectivity and functional group tolerance. researchgate.netnih.gov

Palladium(II) catalysis is a cornerstone of modern organic synthesis and plays a significant role in the functionalization of picolinamide derivatives. diva-portal.org The picolinamide directing group is particularly effective in palladium-catalyzed C-H activation reactions. nih.govacs.orgrsc.org

Examples of palladium(II)-catalyzed reactions involving picolinamides include:

Sequential C-H arylation and intramolecular amination to synthesize phenanthridines. nih.gov

Alkylation of unactivated C(sp³)–H bonds with alkyl iodides. acs.org

Coupling of C(sp²)–H and C(sp²)–H bonds to form quinolinone and pyridone scaffolds. rsc.org

syn-Aminoalkynylation of alkenes to produce complex pyrrolidines. nih.gov

These reactions demonstrate the power of combining the directing ability of the picolinamide group with the catalytic activity of palladium to construct intricate molecular architectures from simple precursors.

The synthesis of complex molecules like this compound and its analogues often requires multi-step reaction sequences. rsc.orgyoutube.com These sequences are carefully designed to build up the molecular complexity in a controlled manner, with each step setting the stage for the next transformation.

A general strategy for synthesizing complex picolinamide derivatives might involve:

Initial functionalization of a simple picolinamide precursor using C-H activation to introduce a key substituent.

Further modification of the newly introduced functional group to build up the desired molecular framework.

Introduction of additional substituents through electrophilic aromatic substitution or other targeted reactions.

Final elaboration of the side chains to complete the synthesis of the target molecule.

The development of one-pot or flow-chemistry processes for these multi-step sequences is an active area of research, aiming to improve efficiency and reduce waste. rsc.org

Reactivity Profiles and Mechanistic Investigations of 4 Cyclopropoxy 5 Nitropicolinamide

Chemical Transformations of the Nitro Functionality: Reduction to Amine Derivatives

The nitro group is a versatile functional group that can be readily transformed into an amine. This reduction is a fundamental transformation in organic synthesis, providing a gateway to a wide array of further chemical modifications. The resulting amino group can be acylated, alkylated, or used in the formation of various heterocyclic systems.

Reactivity of the Cyclopropoxy Group under Various Reaction Conditions

Cyclopropyl (B3062369) groups are known for their unique electronic and steric properties. The high C-H bond dissociation energy of the cyclopropyl ring generally results in a reduced susceptibility to oxidative metabolism. hyphadiscovery.com However, the reactivity of the cyclopropoxy group can be influenced by the reaction conditions and the nature of adjacent functional groups. In some contexts, particularly when attached to an amine, the cyclopropyl ring can undergo oxidative ring-opening. hyphadiscovery.com

Mechanistic Pathways in the Synthesis and Derivatization of Nitropicolinamide Structures

The synthesis of nitropicolinamide structures and their subsequent derivatization often involve multi-step sequences. The specific mechanistic pathways are highly dependent on the reagents and catalysts employed. For instance, in transition metal-catalyzed reactions, the picolinamide (B142947) moiety can act as a directing group, influencing the regioselectivity of C-H bond activation.

The Picolinamide Moiety as a Directing Group in Transition Metal-Catalyzed Reactions

The picolinamide group is a powerful directing group in transition metal-catalyzed C-H functionalization reactions. acs.orgresearchgate.net Its bidentate nature allows it to chelate to the metal center, bringing the catalyst into close proximity to specific C-H bonds and enabling their selective activation and functionalization. acs.org This strategy has been widely employed to synthesize complex molecules with high efficiency and selectivity.

Cobalt catalysis has emerged as a cost-effective and sustainable alternative to precious metal catalysis for C-H activation. anr.fr Picolinamide-directed, cobalt-catalyzed reactions have been developed for various transformations, including C-H alkenylation and the synthesis of heterocyclic compounds. nih.govnih.gov For instance, a cobalt(II)-catalyzed [4+2] annulation of picolinamides with alkynes has been reported for the synthesis of acyl-substituted 1H-benzoquinolines. nih.gov The proposed mechanism often involves the initial oxidation of Co(II) to Co(III), followed by coordination with the picolinamide substrate, C-H bond activation via a concerted metalation-deprotonation (CMD) pathway, and subsequent reaction with the coupling partner. chim.it

Table 1: Examples of Cobalt-Catalyzed Picolinamide-Directed C-H Functionalization

SubstrateCoupling PartnerCatalyst SystemProductYieldReference
Benzylamine picolinamideAlkyneCo(OAc)₂·4H₂O, Ag₂CO₃, PivOHIsoindolinone derivativeModerate to good chim.it
1-Naphthylamine picolinamide2-ButyneCo(OAc)₂·4H₂OAlkenylation productModerate nih.gov
1-Methylbenzylamine picolinamide2-ButyneCo(OAc)₂·4H₂OCyclized product44% nih.gov
Arylaniline picolinamideHeteroareneCo(OAc)₂, Ag₂CO₃, Sodium oleate2-(2-Arylphenyl)azole derivative- chim.it

This table is for illustrative purposes and specific yields and conditions can be found in the cited literature.

Palladium catalysis is a cornerstone of modern organic synthesis, and the picolinamide directing group has proven highly effective in a multitude of palladium-catalyzed C-H functionalization reactions. acs.orgnih.govnih.gov These reactions allow for the direct introduction of various functional groups, including aryl, alkyl, and allyl groups, onto the carbon skeleton. acs.org The mechanism of these reactions generally proceeds through a cyclopalladated intermediate, which is formed via C-H activation. acs.orgnih.gov This intermediate can then undergo reductive elimination or other transformations to afford the functionalized product and regenerate the active palladium catalyst. nih.gov

Table 2: Examples of Palladium-Catalyzed Picolinamide-Directed C-H Functionalization

Substrate TypeReaction TypeCatalystProduct TypeYieldReference
Iron and cobalt sandwich compoundsbis-Arylations, -alkylations, -allylationsPd(OAc)₂Functionalized sandwich compoundsup to 87% acs.org
Di- and trisubstituted alkenessyn-AminoalkynylationPalladium catalystPyrrolidinesup to 97% nih.gov
BenzylpicolinamidesSequential C-H arylation and intramolecular aminationPd(OAc)₂PhenanthridinesModerate to good nih.gov
CyclopropanesC-H arylationPalladium catalystcis-Substituted cyclopropylpicolinamides- acs.org

This table is for illustrative purposes and specific yields and conditions can be found in the cited literature.

Computational and Theoretical Investigations of 4 Cyclopropoxy 5 Nitropicolinamide

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netirjweb.comrsc.org It is a powerful tool for predicting molecular properties and reactivity. For a molecule like 4-Cyclopropoxy-5-nitropicolinamide, DFT calculations can provide a deep understanding of its stability, reactivity, and the nature of its chemical bonds. smu.edu

Molecular Docking Simulations to Elucidate Ligand-Biomacromolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.govrsc.org This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.

For picolinamide (B142947) derivatives, molecular docking has been successfully used to investigate their interactions with biological targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. nih.govrsc.orgdocumentsdelivered.com In these studies, software such as AutoDock is used to place the ligand into the binding site of the protein. nih.gov The simulations calculate the binding affinity, often expressed as the free energy of binding (ΔG) and the inhibition constant (Ki), which indicate the strength of the interaction. nih.gov

A typical docking study on this compound would involve:

Obtaining the 3D crystal structure of a target protein from a database like the Protein Data Bank (PDB).

Preparing the ligand and receptor structures for docking.

Performing the docking simulation to generate various binding poses.

Analyzing the top-ranked poses to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the receptor's active site.

Table 2: Example Docking Results for Picolinamide Derivatives against VEGFR-2 (PDB: 4ASD)

Compound Binding Affinity (ΔG, kcal/mol) Inhibition Constant (Ki, µM) Interacting Residues (Example)
Derivative 8j nih.gov -10.28 0.029 Cys919
Derivative 8l nih.gov -10.52 0.019 Cys919
Sorafenib (Reference) nih.gov - 0.180 -

This table presents data for illustrative picolinamide derivatives from cited literature to demonstrate the output of docking studies.

Conformational Analysis and Molecular Dynamics Simulations of Picolinamide Derivatives

While molecular docking provides a static snapshot of the ligand-receptor interaction, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view of the system's behavior over time. nih.govyoutube.com MD simulations apply the laws of motion to atoms and molecules to simulate their movements, providing insights into the stability of the complex and the flexibility of both the ligand and the protein. nih.gov

Conformational analysis, which can be a precursor to MD, investigates the different spatial arrangements (conformations) of a molecule and their relative energies. acs.org For this compound, this would be particularly important for understanding the orientation of the cyclopropoxy group relative to the pyridine (B92270) ring, as this can affect how the molecule fits into a binding pocket. acs.orgwikipedia.orguwlax.edu Studies on related picolinamides have investigated the rotational barrier of the amide group, which is a key conformational feature. researchgate.net

An MD simulation of a this compound-protein complex would typically involve:

Placing the docked complex in a simulation box filled with solvent molecules (e.g., water).

Minimizing the energy of the system to remove bad contacts.

Gradually heating and equilibrating the system to physiological conditions.

Running the simulation for a set period (from nanoseconds to microseconds) to collect trajectory data.

Analysis of the MD trajectory can reveal important information, such as the stability of the ligand in the binding pocket, the persistence of hydrogen bonds, and fluctuations in different parts of the protein. rsc.orgjchemlett.com

Quantum Chemical Calculations for Structure-Activity and Safety Predictions

Quantum chemical calculations are foundational for developing Quantitative Structure-Activity Relationship (QSAR) models. mdpi.comnih.govnih.gov QSAR studies aim to correlate variations in the chemical structure of a group of compounds with their biological activity using statistical methods. nih.govmdpi.com By calculating a range of quantum chemical descriptors (such as those derived from DFT) for a series of picolinamide derivatives, a predictive model can be built. researchgate.net This model could then be used to estimate the activity of new, yet-to-be-synthesized compounds like this compound, guiding synthetic efforts toward more potent molecules. mdpi.com

Furthermore, quantum chemical methods are increasingly used for in silico safety and toxicity predictions. mdpi.comnih.govresearchgate.netresearchgate.net For a molecule containing a nitroaromatic group—a structural motif sometimes associated with toxicity—these calculations can help predict its potential for adverse effects. mdpi.comresearchgate.netosti.gov By modeling the molecule's reactivity, metabolic pathways, and potential to interact with off-target macromolecules, researchers can prioritize compounds with a more favorable predicted safety profile early in the drug discovery process. smu.eduuzh.chnih.govcecam.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

The Impact of the Cyclopropoxy Moiety on Biological Activity and Selectivity

The inclusion of a cyclopropyl (B3062369) group, in this case as a cyclopropoxy ether, is a common strategy in medicinal chemistry to enhance a molecule's pharmacological profile. researchgate.net The cyclopropyl fragment is known to confer several advantageous properties. researchgate.nethyphadiscovery.com

Metabolic Stability: One of the primary reasons for incorporating a cyclopropyl ring is to improve metabolic stability. hyphadiscovery.com The high C-H bond dissociation energy of the cyclopropyl group makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com By blocking a potential site of metabolism, the cyclopropoxy group can increase the half-life and bioavailability of the parent compound.

Potency and Binding: The rigid, three-dimensional structure of the cyclopropyl ring introduces conformational constraint. hyphadiscovery.com This can lock the molecule into a more favorable binding conformation for its biological target, leading to an entropically more favorable binding and enhanced potency. researchgate.net Furthermore, the unique electronic nature of the cyclopropyl ring, which has enhanced pi-character in its C-C bonds, can lead to productive interactions within a target's binding pocket. researchgate.net In some instances, substituting a metabolically vulnerable group with a cyclopropyl ring that can reach deeper into a lipophilic pocket has been shown to boost potency. hyphadiscovery.com

Role of the Nitro Group in Modulating Biological Responses and Chemical Reactivity

The nitro group (NO₂) is a powerful modulator of a molecule's electronic and chemical properties. Its presence at the 5-position of the picolinamide (B142947) ring has significant implications for both chemical reactivity and biological response.

Chemical Reactivity and Bioactivation: A critical feature of the nitro group is its susceptibility to metabolic reduction. nih.gov In biological systems, particularly under hypoxic (low oxygen) conditions or in the presence of specific nitroreductase enzymes, the nitro group can be reduced. This process occurs in a stepwise fashion, forming nitroso and N-hydroxylamino intermediates, which are often highly reactive. nih.gov This bioactivation can be the basis of the compound's mechanism of action. For instance, the antibacterial action of some nitro-aromatic compounds is derived from the generation of a nitro anion radical after a one-electron reduction. nih.gov This reactivity can be exploited, as seen in pre-prodrugs designed to be activated in the hypoxic environment of tumors. nih.gov

Influence of Substituent Variations on the Picolinamide Core on Biological Profiles

The picolinamide scaffold itself is a privileged structure in medicinal chemistry, and the nature and position of its substituents are critical determinants of the resulting biological profile. The pyridine (B92270) ring's nitrogen atom acts as a hydrogen bond acceptor and influences the acidity and conformation of the adjacent amide group.

Positional Importance: The relative positions of substituents on the pyridine ring dictate their electronic and steric influence. In picolinamides, substituents can affect the conformation of the amide group, which is crucial for target binding. For example, an ortho-substituent can cause steric hindrance that prevents the amide from being coplanar with the ring, altering its interaction capabilities. nih.gov The acidity of the pyridine ring is also sensitive to the electronic effects of its substituents, which can impact solubility, membrane permeability, and target engagement. researchgate.net

Impact on Potency and Selectivity: Structure-activity relationship studies on picolinamide analogues have demonstrated that even minor changes to the substituents can lead to dramatic shifts in potency and selectivity. In a study of picolinamides targeting the bacterium Clostridioides difficile, moving a substituent from an isonicotinamide (B137802) (substituted at the 4-position) to a picolinamide core (substituted at the 2-position) resulted in a compound with over 1000-fold selectivity for the target bacterium over other species. nih.gov This highlights how the core scaffold and substituent placement are fundamental to achieving a desired biological effect. The interplay between different functional groups, such as halogens and rings, is crucial for optimizing interactions within the target's binding pocket. nih.gov

Comparative SAR Studies Across Diverse Picolinamide Analogues

Comparative SAR studies provide invaluable insights into how specific structural modifications across a chemical series influence biological activity. Research on picolinamide antibacterials has shown a clear path of optimization by systematically altering different parts of the molecule. nih.gov

Starting from a lead compound that was equally active against C. difficile and MRSA, researchers were able to engineer exquisite selectivity by modifying the core and its substituents. The data below, derived from studies on picolinamide analogues, illustrates these principles. nih.gov

CompoundCore StructureKey SubstituentsActivity vs. C. difficile (MIC µg·mL⁻¹)Selectivity (vs. MRSA)
Isonicotinamide 4IsonicotinamidePhenyl, Oxazole0.51x
Picolinamide AnaloguePicolinamidePhenyl, Oxazole0.25>16x
Picolinamide 87PicolinamideOptimized Phenyl & Core0.125>1000x

This progression demonstrates that the picolinamide core itself confers a degree of selectivity compared to the isonicotinamide isomer. nih.gov Further optimization of the substituents on the phenyl ring and the picolinamide core led to compound 87, which exhibited both high potency (a low minimum inhibitory concentration, or MIC) and exceptional selectivity. nih.gov Such studies underscore the importance of the entire molecular architecture. The linker connecting different parts of the molecule, the nature of the ring systems, and the specific halogen substitutions all contribute significantly to the final biological profile by fine-tuning the molecule's fit and interactions within the target's binding site. nih.gov

Advanced Research Methodologies and Future Directions

High-Throughput Screening and Fragment-Based Drug Discovery Approaches for Picolinamide (B142947) Lead Identification

The identification of new lead compounds is a critical first step in the drug discovery pipeline. Traditionally, this has been accomplished through high-throughput screening (HTS), a method that involves testing vast libraries of compounds to find those that interact with a biological target. nih.gov More recently, fragment-based drug discovery (FBDD) has emerged as a powerful and efficient alternative. nih.govfrontiersin.org

FBDD begins by screening libraries of very small molecules, known as fragments, for weak binding to the target protein. frontiersin.orgyoutube.com These fragments typically have a molecular weight of less than 300 Daltons. nih.gov While HTS seeks to find high-affinity "hits" from the outset, FBDD identifies low-affinity fragments that can be optimized into potent lead compounds. nih.govyoutube.com This approach offers several advantages, including the ability to generate more hydrophilic hits and explore smaller binding pockets that might be inaccessible to larger molecules. youtube.com The efficiency of a fragment in binding to its target is often measured by a metric called ligand efficiency (LE), which relates the binding energy to the number of non-hydrogen atoms in the molecule. youtube.com

The process for identifying a picolinamide-based lead compound using FBDD would involve several key stages:

Fragment Screening: A library of fragments would be screened against the target of interest using biophysical techniques like surface plasmon resonance (SPR), nuclear magnetic resonance (NMR) spectroscopy, or X-ray crystallography to detect weak binding interactions. youtube.comyoutube.com

Hit Validation: The identified fragment "hits" are confirmed and their binding affinity is quantified.

Structural Analysis: X-ray crystallography or cryo-electron microscopy is used to determine the precise binding mode of the fragment to the target protein.

Fragment Evolution: Guided by the structural information, chemists then "grow" the fragment by adding new chemical functionalities or "link" multiple fragments together to increase affinity and selectivity. youtube.com

For instance, in the development of inhibitors for the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a series of picolinamide derivatives were synthesized and optimized. nih.gov This optimization process, which mirrors the principles of fragment evolution, led to the discovery of a highly potent and selective inhibitor, demonstrating the potential of the picolinamide scaffold in lead identification. nih.gov

Interactive Table 1: Comparison of HTS and FBDD

Feature High-Throughput Screening (HTS) Fragment-Based Drug Discovery (FBDD)
Library Size Large (10^5 - 10^6 compounds) Small (10^3 - 10^4 compounds)
Compound Size Drug-like (MW ~500 Da) Fragments (MW <300 Da) nih.gov
Hit Affinity High (Nanomolar) Low (Micromolar to Millimolar) nih.gov
Starting Point Complex molecules Small, simple molecules
Key Metric Potency (e.g., IC50) Ligand Efficiency (LE) youtube.com
Information Primarily activity data Rich structural and binding data

Integration of Artificial Intelligence and Machine Learning in Picolinamide Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by enhancing efficiency, accuracy, and speed. researchgate.net These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of human researchers. nih.govmdpi.com For a scaffold like 4-Cyclopropoxy-5-nitropicolinamide, AI and ML can be integrated at multiple stages of design and optimization.

Key applications of AI/ML in this context include:

Virtual Screening: AI algorithms can screen massive virtual libraries of compounds to predict their binding affinity for a specific target, prioritizing a smaller, more promising set of molecules for synthesis and experimental testing. mbios.org This dramatically reduces the time and cost associated with HTS.

De Novo Drug Design: Generative AI models, such as generative adversarial networks (GANs), can design entirely new molecules with desired properties from scratch. mbios.org By providing the model with the this compound core and a set of desired characteristics (e.g., high potency, low toxicity), it can generate novel derivatives for consideration.

Property Prediction: ML models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a molecule based on its structure. This allows for the early identification and elimination of candidates that are likely to fail later in development.

Synthesis Planning: AI can even devise efficient synthetic routes for novel compounds, analyzing known reactions to propose the most effective and cost-efficient methods for production. digitellinc.com

Interactive Table 2: Applications of AI/ML in Drug Discovery

Application Area Description Relevance to Picolinamide Design
Target Identification Analyzing biological data to identify and validate new drug targets. Identifying the most relevant biological targets for a picolinamide-based therapeutic.
Virtual Screening Computationally screening large libraries to find potential hits. mbios.org Rapidly identifying promising this compound derivatives for synthesis.
De Novo Design Generating novel molecular structures with desired properties. researchgate.net Creating new picolinamide analogues optimized for a specific target.
ADMET Prediction Predicting the pharmacokinetic and toxicity profiles of compounds. Filtering out picolinamide derivatives with unfavorable properties early in the process.
Clinical Trial Optimization Improving patient selection and monitoring for clinical trials. researchgate.net Designing more efficient clinical trials for a potential picolinamide-based drug candidate.

Development and Evolution of Artificial Metalloenzymes Utilizing Picolinamide Ligands

Artificial metalloenzymes (ArMs) represent a fascinating class of hybrid catalysts that combine the reactivity of a synthetic metal cofactor with the high selectivity and specificity of a protein scaffold. nih.govresearchgate.net These constructs bridge the gap between homogeneous catalysis and natural enzymes, enabling novel chemical transformations not seen in nature. nih.govnih.gov

The core concept of an ArM involves anchoring an abiotic metal complex within a host protein. nih.gov The protein environment, with its precisely arranged amino acid residues, acts as the secondary coordination sphere, influencing the catalytic activity and selectivity of the embedded metal center. nih.gov A wide variety of proteins have been used as scaffolds, but streptavidin is a popular choice due to its stability and strong, non-covalent binding to biotin (B1667282). nih.govresearchgate.net By attaching a metal catalyst to a biotin molecule, the catalyst can be incorporated into the streptavidin protein.

Picolinamide derivatives, such as this compound, are excellent candidates for use as ligands in the metal cofactors of ArMs. The picolinamide structure contains nitrogen and oxygen atoms that can coordinate with a transition metal, forming a stable complex. The substituents on the pyridine (B92270) ring (the cyclopropoxy and nitro groups) can be modified to fine-tune the electronic properties and steric environment of the metal center, thereby influencing its catalytic performance.

The development of ArMs is often accelerated through directed evolution. researchgate.netnih.gov This process involves creating large libraries of protein mutants and screening them for improved catalytic activity or selectivity. nih.gov By iterating through rounds of mutation and selection, researchers can optimize the protein scaffold to create a highly efficient and specific artificial enzyme for a desired chemical reaction. researchgate.net The use of picolinamide-based ligands within this framework could lead to the development of novel ArMs for applications in biotechnology and synthetic chemistry.

Prospects for Rational Design of Novel this compound-Based Chemical Probes for Biological Systems

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or organismal context. The rational design of such probes based on the this compound scaffold holds significant promise for advancing our understanding of complex biological systems.

The design process for a chemical probe is a hypothesis-driven endeavor that leverages structural biology and computational chemistry. Starting with the this compound core, the goal would be to engineer a molecule with high affinity and selectivity for a chosen target, while minimizing off-target effects.

The rational design cycle would proceed as follows:

Target Selection: A biological target of interest is chosen based on its role in a disease or a fundamental biological process.

Structural Analysis and Modeling: The three-dimensional structure of the target is determined, often through X-ray crystallography or predicted using AI tools like AlphaFold. mdpi.com Computational docking simulations are then used to predict how the this compound scaffold might bind to the target.

Structure-Based Design: Guided by the docking models, chemists would design modifications to the scaffold. For example, the cyclopropoxy group could be altered to improve hydrophobic interactions, or the nitro group could be replaced with other functional groups to form specific hydrogen bonds with the target protein.

Synthesis and Evaluation: The newly designed compounds are synthesized and tested for their binding affinity and selectivity for the target protein.

Iterative Optimization: The results from the evaluation are used to refine the computational models and design the next generation of compounds, repeating the cycle until a potent and selective probe is identified.

Once developed, these this compound-based probes could be further modified, for example, by attaching a fluorescent tag or a biotin handle. Such functionalized probes would enable researchers to visualize the location of the target protein within a cell, pull it out of a complex mixture to identify its binding partners, or measure its activity in real-time. This ability to selectively interrogate biological systems makes the development of novel chemical probes a crucial endeavor in modern biomedical research.

Q & A

Q. What statistical methods are recommended for analyzing dose-response data with non-linear trends?

  • Answer : Fit data to a four-parameter logistic model (4PL) using software like GraphPad Prism. Assess goodness-of-fit via R² and residuals. For non-sigmoidal curves, apply alternative models (e.g., Hillslope) or segmented regression. Bootstrap confidence intervals to quantify uncertainty .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.